molecular formula C10H13N3O B2830482 3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one CAS No. 1882212-11-4

3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one

Cat. No.: B2830482
CAS No.: 1882212-11-4
M. Wt: 191.234
InChI Key: CEDPPAKFZCUQJE-UHFFFAOYSA-N
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Description

3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one is a heterocyclic compound with a unique structure that combines elements of both pyridine and diazepine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable pyridine derivative, followed by cyclization with a diazepine precursor . The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects. For instance, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ethyl-1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepin-2-one is unique due to its specific combination of pyridine and diazepine rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-ethyl-1,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-2-7-5-12-9-6-11-4-3-8(9)13-10(7)14/h3-4,6-7,12H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDPPAKFZCUQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNC2=C(C=CN=C2)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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